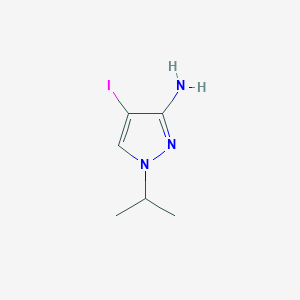

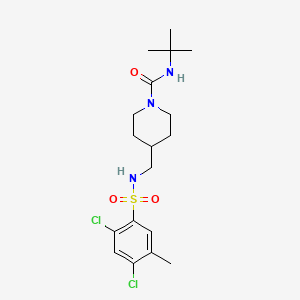

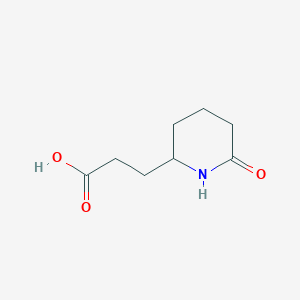

3-methyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrimidine derivatives have been reported to exhibit various pharmacological activities such as analgesic, anti-epileptic, antiviral, anti-hypertensive minoxidil, antimycobacterial and potent phosphodiesterase inhibitors . They are known to be a vital constituent of nucleic acids and employed as a synthetic precursor of bioactive molecules .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of an aldehyde, a β-keto ester, and urea . For example, a pyrimidinyl Schiff base was synthesized by adding 2-amino-4,6-dimethylpyrimidine dissolved in ethanol to an ethanol solution .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectra .Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, often involving the formation of complexes with metals .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely. For example, 6-methyl-2-morpholinopyrimidin-4-ol has a density of 1.4±0.1 g/cm3, a boiling point of 324.3±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

The hybrid molecules combining features of ethosuximide, levetiracetam, and lacosamide have shown significant anticonvulsant properties. Compounds like these have demonstrated a broad spectrum of activity across several preclinical seizure models without impairing motor coordination, indicating a potential for superior safety profiles compared to current antiepileptic drugs (Kamiński et al., 2015).

Antimicrobial Properties

A study on the utility of related compounds in synthesizing new pyrazole, thiophene, thiazole, and thiadiazole derivatives has shown moderate antimicrobial activity. This suggests a potential application in the development of new antimicrobial agents (Farag et al., 2009).

Organic Synthesis and Chemical Properties

Research into the cyclization reactions involving cyanamides and various other reagents has led to the creation of new pyrimidine derivatives, showcasing the versatility of these compounds in organic synthesis (Shikhaliev et al., 2008).

Hydrogen Bonding and Molecular Structures

Studies on hydrogen-bonded sheet structures in neutral, anionic, and hydrated morpholinopyrimidines have provided insights into the electronic polarization and planarity of pyrimidine rings. This research could be relevant for designing new materials or pharmaceuticals with specific molecular interactions (Orozco et al., 2008).

Cannabinoid Receptor Agonists

The replacement of phenyl rings with pyridine in cannabinoid receptor ligands led to the discovery of potent and selective CB2 agonists. These compounds show promise for the treatment of pain and inflammation, highlighting a potential therapeutic application (Chu et al., 2009).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future research directions in this field could involve the synthesis of new pyrimidine derivatives and the exploration of their potential pharmacological activities. The development of more efficient synthesis methods and the study of the mechanism of action of these compounds could also be areas of interest .

Eigenschaften

IUPAC Name |

3-methyl-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-11(2)8-15(20)16-10-13-17-12(3)9-14(18-13)19-4-6-21-7-5-19/h9,11H,4-8,10H2,1-3H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRMPHWQWNMNOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)CC(C)C)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide](/img/structure/B2672644.png)

![N-(4-chlorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2672647.png)

![N-cyclopentyl-8-methoxy-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2672657.png)

![N,N-bis[(3-bromophenyl)methyl]-5-nitropyrimidin-2-amine](/img/structure/B2672658.png)

![4-(4-ethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2672661.png)